N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Catalog No.
S7831138
CAS No.
M.F
C13H16N2O2S
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-me...

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C13H16N2O2S/c1-9-3-4-11(17-2)10(7-9)8-12(16)15-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,16)

InChI Key

MOWJZRCIUSCKTK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC2=NCCS2

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC2=NCCS2
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide, also known as DM-235, is a chemical compound that has been widely studied for its potential applications in various fields of research and industry. This paper will provide an in-depth analysis of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields, limitations and future directions of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that belongs to the class of thiazolidinones. It was initially developed as an antihypertensive agent and was later found to have potential as an anti-inflammatory, analgesic, and anticonvulsant agent. The compound has a molecular weight of 311.4 g/mol and chemical formula C16H20N2O2S.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is a solid crystalline compound with a melting point of 118-121°C. It is soluble in polar solvents such as methanol and ethanol and is sparingly soluble in nonpolar solvents such as benzene and toluene. The compound is stable at room temperature and under normal storage conditions. It has a yellowish-brown color and a slight odor.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide can be synthesized by the reaction of 2-aminothiazoline-4-carboxylic acid, 2-methoxy-5-methylbenzoic acid, and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified through recrystallization or chromatography. The compound can be characterized using techniques such as proton NMR, carbon NMR, and mass spectrometry.
The analytical methods used to detect and measure N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide include HPLC, UV spectrophotometry, and mass spectrometry. HPLC is the most commonly used method, and it has a high sensitivity and specificity for the compound.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has been found to have various biological properties such as anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of inflammation. It also acts as a potent analgesic by activating the opioid system. The anticonvulsant activity of the compound is mediated through the inhibition of voltage-gated calcium channels in the brain.
Studies have demonstrated that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is generally safe and well-tolerated at the doses used in scientific experiments. However, higher doses of the compound can cause toxicity and adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Therefore, appropriate safety measures should be taken during the handling and administration of the compound.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has various applications in scientific experiments such as in vitro and in vivo studies of inflammation, pain, epilepsy, and neurodegenerative diseases. The compound can also be used as a tool for the discovery of novel drug targets and the development of new therapeutics.
Research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is still ongoing, and new findings continue to emerge regarding its potential applications in various fields of research and industry. Recent studies have focused on the compound's role in the treatment of Alzheimer's disease, cancer, and autoimmune disorders.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has the potential to have significant implications in various fields of research and industry. The compound can be used as a starting point for the development of new drugs for the treatment of inflammation, pain, epilepsy, and neurodegenerative diseases. It can also be used as a tool for the discovery of novel drug targets and the development of new therapeutics.
Although N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has many potential applications, there are limitations to its use. One limitation is its toxicity at higher doses. Future research should investigate the molecular mechanisms underlying the compound's therapeutic effects and determine the optimal dosages for safe clinical use. In addition, the potential of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide for drug development is to be analyzed.
1. Investigate the potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide as a treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
2. Examine the compound's potential as a treatment for cancer.
3. Investigate the molecular mechanisms underlying the compound's anti-inflammatory and analgesic effects.
4. Determine the optimal dosages and treatment regimens for safe clinical use of the compound.
5. Apply the compound as a starting point for the development of novel drugs for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and depression.
6. Investigate the potential of the compound as a tool for the discovery of novel drug targets and the development of new therapeutics.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.09324893 g/mol

Monoisotopic Mass

264.09324893 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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